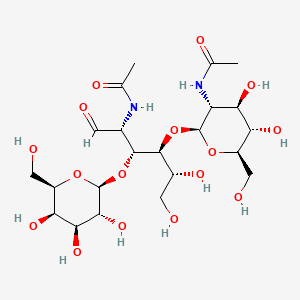

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine

Description

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14+,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGUPKXCDOJNJC-INXDIBGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223717 | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73499-58-8 | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Beta(1-3) Galactosyltransferase-Catalyzed Linkage Formation

The UDP-galactose:N-acetylglucosamine 3 beta-galactosyltransferase, isolated from pig trachea membranes, catalyzes the transfer of galactose to N-acetylglucosamine (GlcNAc) via a beta(1-3) linkage. This enzyme operates optimally at 37°C in the presence of 200 mM GlcNAc, achieving an 80% yield of the base-labile disaccharide galactosyl-beta(1-3)-GlcNAc. Notably, the enzyme is insensitive to alpha-lactalbumin, distinguishing it from beta(1-4)-galactosyltransferases. Methylation analysis confirmed the 3-substitution pattern, while beta-galactosidase hydrolysis validated the beta configuration.

Core2 beta(1-6) N-Acetylglucosaminyltransferase (C2GnT) Activity

The beta(1-6) linkage between GlcNAc and N-acetylgalactosamine (GalNAc) is synthesized by C2GnT isoforms. In murine memory CD8+ T cells, IL-15 upregulates Gcnt1 expression, enhancing core2 O-glycan production. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside (BADG) inhibition experiments demonstrated that C2GnT-I activity is essential for generating the beta(1-6) branch, with neuraminidase treatment abolishing selectin binding. Rat intestinal membranes also exhibit dual activity, producing both beta(1-3) and beta(1-4) isomers, though beta(1-6) specificity requires strict enzyme-substrate recognition.

Table 1: Enzymatic Synthesis Parameters for beta(1-3) and beta(1-6) Linkages

Chemical Glycosylation Strategies

Rare Earth Metal Triflate-Mediated beta-Glycoside Synthesis

Scandium triflate [Sc(OTf)3] promotes stereoselective beta-glycoside formation between GalNAc donors and acceptors. Using 5-chloro-1-pentanol as an acceptor, a donor-to-acceptor ratio of 1:10 in 1,2-dichloroethane at 90°C yields 90% beta-configured product. Hf(OTf)4, in contrast, favors alpha-glycosides (85% alpha selectivity) under identical conditions.

Table 2: Effect of Acceptor Ratio on Sc(OTf)3-Catalyzed Glycosylation

| Donor:Acceptor Ratio | Conversion | alpha:beta Ratio |

|---|---|---|

| 2:1 | 60% | 50:50 |

| 1:3 | 75% | 30:70 |

| 1:6 | 88% | 15:85 |

| 1:10 | 100% | 10:90 |

Stepwise Assembly of the Trisaccharide

The trisaccharide is constructed sequentially:

-

Gal-beta(1-3)-GlcNAc Synthesis : Galactose trichloroacetimidate donors are activated with TMSOTf in anhydrous dichloromethane, reacting with GlcNAc acceptors protected at the 6-OH. Yields reach 78% after deprotection.

-

GlcNAc-beta(1-6)-GalNAc Coupling : The disaccharide is functionalized as a thioglycoside and coupled to GalNAc-O-Bn using NIS/TfOH activation. Beta selectivity is maintained at 82% with 4Å molecular sieves.

Hybrid Enzymatic-Chemical Approaches

Chemoenzymatic Extension of Core Structures

Core2 O-glycans synthesized enzymatically via C2GnT-I serve as scaffolds for chemical modifications. For example, sialyl Lewis x epitopes are added chemically to the 6-OH branch of GlcNAc-beta(1-6)-GalNAc, enhancing selectin ligand activity.

Immobilized Enzyme Reactors

Pig trachea 3-beta-galactosyltransferase immobilized on agarose beads retains 70% activity after 10 cycles, enabling continuous production of Gal-beta(1-3)-GlcNAc. Subsequent C2GnT-I treatment in a plug-flow reactor achieves 60% conversion to the trisaccharide.

Analytical Characterization

Analyse Des Réactions Chimiques

Types of Reactions

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the sugar moieties, potentially altering the biological activity of the glycan.

Reduction: This reaction can be used to stabilize the glycan structure.

Substitution: This reaction involves replacing one sugar moiety with another, which can be useful for studying the structure-function relationship of the glycan.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various glycosyltransferases for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of aldehyde groups, while reduction can result in the formation of alcohol groups. Substitution reactions can produce a variety of glycan structures with different sugar moieties .

Applications De Recherche Scientifique

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine has numerous applications in scientific research:

Chemistry: It is used to study glycosylation processes and the synthesis of complex carbohydrates.

Biology: It plays a role in cell signaling, immune response, and protein stability. It is also used to study the interactions between glycans and proteins.

Medicine: It is involved in the development of glycan-based therapeutics and diagnostics. For example, it can be used to design drugs that target specific glycan structures on cancer cells.

Industry: It is used in the production of glycoproteins and other glycan-based products for various applications

Mécanisme D'action

The mechanism of action of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine involves its role in glycosylation. This compound is added to proteins through the action of glycosyltransferases, forming branched O-glycans. These glycans can modulate protein function, stability, and interactions with other molecules. The molecular targets of this glycan include various proteins involved in cell signaling and immune response .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Core 1 O-Glycan (Galβ1-3GalNAcα1-O-Ser/Thr)

- Structure : Core 1 consists of Galβ1-3 linked directly to GalNAcα1-O-Ser/Thr.

- Biosynthesis : Synthesized by core 1 β1,3-galactosyltransferase (C1GALT1) using GalNAcα1-O-Ser/Thr as a substrate .

- Function : Found in gastric and duodenal mucins, it serves as a substrate for sialylation (e.g., α3-sialyltransferase) or elongation to Core 2 .

- Degradation : Susceptible to β-galactosidases (GH2, 20, 42) cleaving the β1-3 linkage .

Core 2 O-Glycan (GlcNAcβ1-6[Galβ1-3]GalNAcα1-O-Ser/Thr)

- Structure : Core 2 adds a GlcNAcβ1-6 branch to Core 1’s GalNAc .

- Biosynthesis : Catalyzed by core 2 β1,6-N-acetylglucosaminyltransferase (C2GNT1), which requires the 4- and 6-hydroxyls of GalNAc and the 6-hydroxyl of Gal in Core 1 .

- Function : Predominant in immune cell glycoproteins (e.g., leukocyte ligands), facilitating leukocyte rolling and pathogen recognition .

- Degradation : Cleaved by β-hexosaminidases targeting the β1-6 linkage .

Core 3 O-Glycan (GlcNAcβ1-3GalNAcα1-O-Ser/Thr)

- Structure : GlcNAcβ1-3 linked to GalNAc, prevalent in colonic mucins .

- Biosynthesis : Synthesized by core 3 β1,3-N-acetylglucosaminyltransferase (B3GNT6) .

- Function : Imparts resistance to bacterial proteases, enhancing gut barrier integrity .

- Key Difference : Core 3 lacks galactose, reducing its versatility in terminal modifications compared to Galβ1-3GlcNAcβ1-6GalNAc .

Poly-N-Acetyllactosamine (Galβ1-4GlcNAcβ1-3 Repeats)

- Structure : Linear or branched repeats of Galβ1-4GlcNAcβ1-3 .

- Biosynthesis : Elongated by β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases .

- Function : Critical for cell adhesion (e.g., selectin ligands) and embryonic development .

- Key Difference : Poly-N-acetyllactosamine uses β1-4 linkages between Gal and GlcNAc, whereas Galβ1-3GlcNAcβ1-6GalNAc employs β1-3 and β1-6 linkages, affecting conformational flexibility and binding partners .

Research Findings and Implications

- Enzyme Specificity : Core 2 β1,6-GlcNAc-T requires strict hydroxyl group recognition on GalNAc and Gal , whereas the synthesis of Galβ1-3GlcNAcβ1-6GalNAc likely involves a distinct β1,3-galactosyltransferase acting on GlcNAcβ1-6GalNAc. highlights enzymatic synthesis of similar structures using β-galactosidases and β1,6-GlcNAc transferases .

- Biological Context: Galβ1-3GlcNAcβ1-6GalNAc may serve as a cryptic epitope for bacterial glycosidases (e.g., GH2, 20, 42) or lectins, influencing mucin turnover and microbiome interactions .

- Disease Relevance : Altered Core 1 sialylation correlates with IgA nephropathy due to structural instability . Similar studies on Galβ1-3GlcNAcβ1-6GalNAc could reveal roles in inflammatory or infectious diseases.

Activité Biologique

Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine (commonly referred to as Galβ(1-3)[GlcNAcβ(1-6)]GalNAc) is a complex carbohydrate that plays significant roles in biological systems, particularly in cell signaling, immune response, and cellular interactions. This article provides an in-depth analysis of its biological activity, including enzymatic interactions, biosynthesis pathways, and implications in health and disease.

Structure and Composition

The compound is a glycosylated molecule comprising:

- Galactose (Gal) : A monosaccharide contributing to various glycan structures.

- N-acetylglucosamine (GlcNAc) : A derivative of glucose that is crucial in the formation of glycoproteins and glycolipids.

- N-acetylgalactosamine (GalNAc) : Another important sugar involved in O-glycosylation.

The structural formula can be represented as follows:

Biosynthesis Pathway

The biosynthesis of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc involves several key enzymes, primarily glycosyltransferases. The enzymes UDP-galactose: N-acetylglucosamine 3-beta-galactosyltransferase (B3GNT1) and UDP-N-acetyl-D-glucosamine: O-glycosyl-glycoprotein N-acetylgalactosamine 6-beta-N-acetyl-D-glucosaminyltransferase (B4GALT1) are critical for its formation. These enzymes catalyze the transfer of sugar moieties to form the desired glycan structure .

1. Cell Signaling and Adhesion

Galβ(1-3)[GlcNAcβ(1-6)]GalNAc is implicated in cell adhesion processes. It serves as a ligand for various lectins, including galectins, which mediate cell-cell interactions and signaling pathways. Increased affinity of glycans to galectins has been correlated with enhanced cellular aggregation and signaling .

2. Immune Response Modulation

This compound plays a role in modulating immune responses. For instance, it can influence the recognition of pathogens by immune cells through glycan-mediated interactions. The presence of specific glycan structures can enhance or inhibit immune cell activation .

3. Tumor Biology

Alterations in glycosylation patterns involving Galβ(1-3)[GlcNAcβ(1-6)]GalNAc have been observed in various cancers. In thyroid carcinoma, for example, changes in N-glycan composition were linked to tumor progression and metastasis . The specific glycan structures present on tumor cells can affect their interaction with the immune system and contribute to tumor evasion mechanisms.

Case Study 1: Thyroid Cancer

A study investigating the N-glycosylation patterns in thyroid cancer tissues revealed that tumors exhibited complex-type branched N-glycans with significant alterations in their composition compared to normal tissues. This suggests that the presence of specific glycans like Galβ(1-3)[GlcNAcβ(1-6)]GalNAc may correlate with tumor aggressiveness and could serve as potential biomarkers for diagnosis .

Case Study 2: Infectious Diseases

Research has shown that certain pathogens exploit host glycans for adhesion and invasion. The interaction between bacterial lectins and Galβ(1-3)[GlcNAcβ(1-6)]GalNAc structures on epithelial cells can facilitate infection processes . Understanding these interactions can lead to novel therapeutic strategies targeting glycan-mediated adhesion.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc:

Q & A

Q. What methodologies are commonly employed for structural elucidation of Galβ1-3GlcNAcβ1-6GalNAc?

Methodological Answer: Structural analysis of this trisaccharide involves:

- Enzymatic digestion : Use peptide--glycosidase F (PNGase F) to cleave -linked glycans, followed by exoglycosidases (e.g., β--acetylglucosaminidase from Xanthomonas manihotis ) to selectively hydrolyze specific linkages.

- Chromatography : Fractionate oligosaccharides using FPLC anion-exchange (Mono Q HR) and amine-adsorption HPLC (LiChrospher 100-NH2) .

- 1H-NMR spectroscopy : Identify sulfation patterns (e.g., 4-O-sulfated GalNAc) and linkage configurations (e.g., β1-3 vs. β1-6) via characteristic chemical shifts .

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Q. How can enzymatic tools resolve glycosidic linkages in this trisaccharide?

Methodological Answer:

- β--acetylglucosaminidases : Enzymes from Xanthomonas selectively cleave GlcNAcβ1-6GalNAc without affecting GalNAc residues .

- β-Galactosidases : Use isoforms with β1-3 specificity (e.g., from Bacillus circulans) to hydrolyze Galβ1-3GlcNAc linkages .

- Dual-enzyme assays : Combine glycosidases in sequential digestions to map branch-specific modifications (e.g., sulfation at GalNAc O4) .

Advanced Research Questions

Q. What challenges arise in synthesizing Galβ1-3GlcNAcβ1-6GalNAc, and how are they addressed?

Methodological Answer:

- Challenge 1 : Stereoselective formation of β1-6 linkages.

- Challenge 2 : Avoiding side reactions during sulfation/sialylation.

- Scalability : Immobilize enzymes (e.g., β-galactosidase on agarose beads) for iterative synthesis .

Q. How do sulfation and sialylation modify the biological function of this trisaccharide?

Key Findings :

- Sulfation : 4-O-sulfation of GalNAc enhances binding to selectins in immune cell interactions .

- Sialylation : α2-6-sialylation of GalNAc (observed in urokinase glycans) reduces lectin binding (e.g., Vicia Villosa Lectin) and modulates clearance rates .

- Functional assays : Use glycan microarrays with sulfated/sialylated variants to screen for receptor specificity .

Q. Which lectins specifically interact with Galβ1-3GlcNAcβ1-6GalNAc, and how can this be exploited?

Methodological Answer:

- Vicia Villosa Lectin (VVL) : Binds terminal GalNAc residues (e.g., Tn antigen) but is inhibited by α1-3GalNAc disaccharides. Use VVL affinity chromatography to isolate glycoproteins carrying this trisaccharide .

- Snowdrop Lectin (GNA) : Targets α1-3/α1-6 mannose but shows cross-reactivity with β1-6GlcNAc in branched structures. Validate binding via competitive ELISA with synthetic glycans .

Q. How do microbial enzymes degrade this trisaccharide, and what insights does this provide?

Key Findings :

- Mucin-degrading bacteria (e.g., Bacteroides spp.) express β--acetylglucosaminidases and sulfatases to hydrolyze β1-6GlcNAc linkages in gut mucins, suggesting similar pathways for this trisaccharide .

- Functional screens : Incubate synthetic Galβ1-3GlcNAcβ1-6GalNAc with fecal microbiomes and track degradation via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.